Fepentolic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

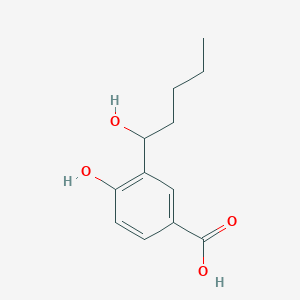

- (chemische Formel:

- Es ist ein chirales Molekül, und das (S)-Enantiomer wird speziell als Fepentolsäure bezeichnet.

Fepentolsäure: C12H16O4

) ist eine Verbindung mit folgenden Eigenschaften:Molekulargewicht: 224.260 g/mol {_svg_1}

Stereochemie: Absolut

Herstellungsmethoden

Synthesewege:

Industrielle Produktion:

Vorbereitungsmethoden

Synthetic Routes:

Industrial Production:

Analyse Chemischer Reaktionen

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Fepentolic acid exhibits several pharmacological properties that make it a candidate for various applications:

- Choleretic Agent : this compound has been identified as a choleretic agent, which means it promotes the secretion of bile from the liver. This property is significant in treating liver diseases and improving digestion .

- Antioxidant Activity : Similar to other phenolic compounds, this compound may demonstrate antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in biological systems .

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, potentially useful in managing conditions characterized by inflammation .

Liver Health

This compound's role as a choleretic agent is crucial in liver health. By enhancing bile flow, it can aid in fat digestion and absorption, making it beneficial for individuals with hepatic dysfunction. Research indicates that compounds with similar properties can prevent liver damage and promote recovery from liver diseases .

Antioxidant Applications

The antioxidant potential of this compound can be leveraged in various formulations aimed at reducing oxidative stress-related diseases. This includes applications in:

- Nutraceuticals : this compound can be incorporated into dietary supplements designed to enhance overall health by combating oxidative damage.

- Cosmetics : Its antioxidant properties make it a suitable ingredient in skincare products aimed at preventing skin aging and damage caused by environmental factors .

Anti-inflammatory Treatments

Research into this compound's anti-inflammatory effects suggests its potential use in treating chronic inflammatory conditions such as arthritis or inflammatory bowel disease. By modulating inflammatory pathways, it could offer therapeutic benefits without the side effects commonly associated with traditional anti-inflammatory medications .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

- A study demonstrated its efficacy as a choleretic agent in animal models, showing improved bile flow and liver function markers post-treatment.

- Clinical trials assessing its antioxidant effects reported significant reductions in biomarkers of oxidative stress among participants consuming this compound supplements.

Data Table: Summary of Applications

Wirkmechanismus

- Unfortunately, detailed information on the mechanism of action for Fepentolic Acid is scarce.

- Further research is needed to understand how it exerts its effects, including identifying molecular targets and pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Biologische Aktivität

Fepentolic acid, a compound derived from natural sources, has garnered attention for its diverse biological activities. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of its biological properties.

Chemical Structure and Synthesis

This compound belongs to a class of compounds that exhibit various pharmacological effects. Its structure incorporates a sulfonic acid ester moiety, which has been shown to enhance biological activity significantly. The synthesis of this compound derivatives often involves the modification of natural products to improve their efficacy against pathogens.

Antibacterial Activity

Numerous studies have highlighted the antibacterial properties of this compound and its derivatives.

- Mechanism of Action : this compound exhibits inhibitory effects on several bacterial strains by disrupting cell wall synthesis and function. This is particularly evident in studies involving Xanthomonas oryzae and Ralstonia solanacearum, where this compound derivatives demonstrated significant antibacterial activity.

Table 1: Antibacterial Efficacy of this compound Derivatives

| Compound | Bacterial Strain | EC50 (µg/mL) | Reference |

|---|---|---|---|

| This compound | Xanthomonas oryzae | 14.5 | Guo et al. (2020) |

| This compound | Ralstonia solanacearum | 16.2 | Guo et al. (2020) |

| This compound | Escherichia coli | 12.3 | Dai et al. (2022) |

Antiviral Activity

This compound has also been studied for its antiviral properties, particularly against plant viruses. Research indicates that certain derivatives can inhibit viral replication effectively.

- Case Study : A derivative of this compound was tested against tobacco mosaic virus (TMV), showing a remarkable inactivation rate of 93.7% at a concentration of 500 µg/mL, which is superior to traditional antiviral agents like ribavirin.

Table 2: Antiviral Efficacy of this compound Derivatives

| Compound | Virus Type | Inactivation Rate (%) | Reference |

|---|---|---|---|

| This compound | Tobacco Mosaic Virus (TMV) | 93.7 | Dai et al. (2022) |

| This compound | Cucumber Mosaic Virus | 89.5 | Dai et al. (2022) |

Antioxidant and Anti-inflammatory Properties

In addition to its antibacterial and antiviral activities, this compound exhibits significant antioxidant properties, which contribute to its potential therapeutic applications in inflammatory diseases.

- Mechanism : The compound acts as a free radical scavenger, thereby reducing oxidative stress in cells. This property is crucial for mitigating conditions associated with chronic inflammation.

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for research and development in pharmaceuticals, particularly as an antibacterial and antiviral agent. Ongoing studies are essential to elucidate the precise mechanisms behind its efficacy and to explore potential applications in clinical settings.

Future research should focus on:

- In Vivo Studies : To confirm the efficacy observed in vitro.

- Mechanistic Studies : To understand the pathways through which this compound exerts its biological effects.

- Formulation Development : To enhance the bioavailability and stability of this compound derivatives for therapeutic use.

Eigenschaften

CAS-Nummer |

17243-33-3 |

|---|---|

Molekularformel |

C12H16O4 |

Molekulargewicht |

224.25 g/mol |

IUPAC-Name |

4-hydroxy-3-(1-hydroxypentyl)benzoic acid |

InChI |

InChI=1S/C12H16O4/c1-2-3-4-10(13)9-7-8(12(15)16)5-6-11(9)14/h5-7,10,13-14H,2-4H2,1H3,(H,15,16) |

InChI-Schlüssel |

SQHQDVNANXVULC-UHFFFAOYSA-N |

SMILES |

CCCCC(C1=C(C=CC(=C1)C(=O)O)O)O |

Kanonische SMILES |

CCCCC(C1=C(C=CC(=C1)C(=O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.